molecular formula C14H12F2N2OS B6455650 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one CAS No. 2548981-00-4

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one

Cat. No. B6455650
CAS RN: 2548981-00-4
M. Wt: 294.32 g/mol
InChI Key: VBNRMYDJYAQFOS-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, also known as DFSQ, is a synthetic compound with a wide range of potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. DFSQ has been used in the synthesis of various compounds, including drugs, and is also being investigated for its potential as a therapeutic agent.

Scientific Research Applications

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been used as a reagent in the synthesis of various compounds, including drugs. In medicinal chemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been investigated for its potential as a therapeutic agent. In biochemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential as a modulator of enzyme activity and as a potential inhibitor of protein-protein interactions.

Mechanism of Action

Target of Action

The primary target of this compound is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in a variety of physiological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes regulated by this secondary messenger.

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway. By inhibiting the activity of the cAMP-specific phosphodiesterase, it could potentially disrupt the normal regulation of cAMP levels within the cell . This could have downstream effects on a variety of cellular processes regulated by cAMP, including cell proliferation, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific cellular context, given its potential impact on cAMP-regulated processes. For instance, in cells where cAMP promotes proliferation, the compound could potentially exhibit anti-proliferative effects. Conversely, in cells where cAMP promotes differentiation or apoptosis, the compound could potentially promote these processes .

Advantages and Limitations for Lab Experiments

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is a relatively easy compound to synthesize, and it has been used in a variety of laboratory experiments. One of the main advantages of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. However, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is also relatively unstable, and it has a tendency to degrade over time. This can be a limitation for certain experiments, as the compound may not remain active for long periods of time.

Future Directions

The potential applications of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one are still being investigated, and there are many potential future directions for research. These include further investigations into the biochemical and physiological effects of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as studies into its potential as a therapeutic agent. Additionally, further research into the mechanism of action of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as its stability, may lead to the development of more stable and effective compounds. Finally, further investigations into the synthesis of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one may lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is typically synthesized through the reaction of 2,6-difluorophenyl sulfanylidene chloride with 1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in the presence of a base such as pyridine. The reaction is carried out at room temperature and yields the desired product in high yields.

properties

IUPAC Name

3-(2,6-difluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c15-9-5-3-6-10(16)12(9)18-13(19)8-4-1-2-7-11(8)17-14(18)20/h3,5-6H,1-2,4,7H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRMYDJYAQFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=S)N2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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